molecular formula C25H26N2O4 B2876871 N'-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)-N-[(2-methoxyphenyl)methyl]ethanediamide CAS No. 1705447-14-8

N'-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)-N-[(2-methoxyphenyl)methyl]ethanediamide

Cat. No.: B2876871
CAS No.: 1705447-14-8
M. Wt: 418.493
InChI Key: BOGLNKXGSVNEMV-UHFFFAOYSA-N
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Description

N1-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide is a complex organic compound known for its unique structure and properties. This compound is often used as a ligand in various chemical reactions, particularly in the field of organic synthesis. Its structure includes a biphenyl group, a hydroxypropyl group, and a methoxybenzyl group, which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: DDQ, strong acids.

    Reduction: Hydrogen gas, Pd/C catalyst.

    Substitution: Copper catalysts, aryl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can produce diaryl ethers .

Mechanism of Action

The mechanism of action of N1-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide involves its role as a ligand in catalytic reactions. It coordinates with metal ions, such as copper, to facilitate the formation of carbon-carbon and carbon-oxygen bonds. This coordination enhances the reactivity of the metal center, allowing for efficient catalysis of various organic transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide is unique due to its specific combination of functional groups, which provide distinct reactivity and coordination properties. Its ability to act as a ligand in copper-catalyzed reactions sets it apart from other similar compounds, making it valuable in organic synthesis and industrial applications .

Properties

IUPAC Name

N'-[2-hydroxy-2-(4-phenylphenyl)propyl]-N-[(2-methoxyphenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O4/c1-25(30,21-14-12-19(13-15-21)18-8-4-3-5-9-18)17-27-24(29)23(28)26-16-20-10-6-7-11-22(20)31-2/h3-15,30H,16-17H2,1-2H3,(H,26,28)(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOGLNKXGSVNEMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NCC1=CC=CC=C1OC)(C2=CC=C(C=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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